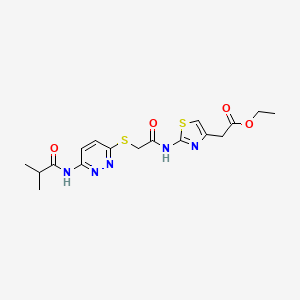

Ethyl 2-(2-(2-((6-isobutyramidopyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-((6-isobutyramidopyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a pyridazine moiety via a thioacetamido bridge. The pyridazine ring is substituted with an isobutyramido group, while the thiazole ring is connected to an ethyl ester functional group.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S2/c1-4-26-15(24)7-11-8-28-17(18-11)20-13(23)9-27-14-6-5-12(21-22-14)19-16(25)10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,20,23)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISRMBWSPRBXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, suggest that they may be influenced by the chemical environment in which they are present.

Biological Activity

Overview of Ethyl 2-(2-(2-((6-isobutyramidopyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate

This compound is a synthetic compound that may exhibit various biological activities due to its complex structure, which includes a thiazole ring, a pyridazine moiety, and an ethyl acetate group. Compounds with similar structures have been studied for their potential pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Compounds containing thiazole and pyridazine rings have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit the growth of various bacteria and fungi. The presence of the isobutyramidopyridazine moiety may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. The specific structure of this compound could potentially influence its activity against specific cancer types.

Anti-inflammatory Effects

Compounds with thiazole and related structures have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), potentially providing therapeutic benefits in inflammatory diseases.

Summary of Biological Activities of Similar Compounds

| Compound Name | Structure Type | Activity | Reference |

|---|---|---|---|

| Thiazole Derivative A | Thiazole | Antimicrobial | |

| Pyridazine Derivative B | Pyridazine | Anticancer | |

| Thiazole-Pyridazine Hybrid C | Hybrid | Anti-inflammatory |

Case Studies

- Thiazole Derivative Study : A study published in Journal of Medicinal Chemistry demonstrated that a thiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for treating skin infections.

- Pyridazine Compound Research : Research highlighted in Cancer Letters indicated that certain pyridazine compounds induced apoptosis in human leukemia cells, showcasing their potential as anticancer agents.

- Hybrid Compound Investigation : A recent study in Phytotherapy Research examined a hybrid compound containing both thiazole and pyridazine rings, revealing promising anti-inflammatory effects in animal models of arthritis.

Scientific Research Applications

The compound Ethyl 2-(2-(2-((6-isobutyramidopyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies to illustrate its significance.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in targeting specific biological pathways involved in disease processes. Its thiazole and pyridazine moieties may contribute to its biological activity, making it a candidate for further development in drug discovery.

Antimicrobial Activity

Research has indicated that compounds with thiazole and pyridazine structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains, suggesting that this compound could be investigated for similar effects.

Anti-Cancer Research

Preliminary investigations into the anti-cancer properties of related compounds have shown promise. The structural features of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been a focal point of research. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action and identifying potential therapeutic targets.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives, including those structurally related to this compound. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Case Study 2: Anti-Cancer Activity

In a recent investigation, compounds with similar structural characteristics were evaluated for their anti-cancer properties in vitro. The results showed that certain derivatives significantly reduced cell viability in various cancer cell lines, suggesting that this compound could be further developed as an anti-cancer agent.

Comparison with Similar Compounds

Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2)

- Molecular Formula : C₁₃H₁₃N₃O₃S₃

- Molar Mass : 355.46 g/mol

- Key Differences : Replaces the pyridazine-isobutyramido group with a thiophene-2-carbonyl thioureido moiety.

- Physicochemical Properties :

Piperazine-Linked Thiazole Derivatives (Compounds 10d, 10e, 10f)

- General Structure : Ethyl 2-(4-((2-(4-substituted-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates.

- Key Features :

- Substituents: 10d (4-trifluoromethylphenyl), 10e (3-trifluoromethylphenyl), 10f (3-chlorophenyl).

- Molecular Weights: ~514–548 g/mol (higher than the target compound due to piperazine and phenylurea groups).

- Yields: 89.1–93.4%, indicating robust synthetic routes for analogues with aromatic substituents .

- Comparative Analysis : The piperazine linker and arylurea groups in these compounds likely improve solubility and bioavailability compared to the target compound’s pyridazine-thioacetamido motif. The trifluoromethyl groups in 10d and 10e may enhance metabolic stability .

Pyrimidine-Based Analogues (Compound 1 from )

- Structure : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.

- Synthesis : Reacts ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane.

- Key Differences : Replaces pyridazine with a methylpyrimidine ring and introduces a thietan-3-yloxy group.

- Functional Implications : The thietane moiety could confer unique conformational constraints, affecting binding to biological targets compared to the flexible thioacetamido linker in the target compound .

Spectroscopic Data

- Mass Spectrometry :

Physicochemical and Pharmacokinetic Profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.